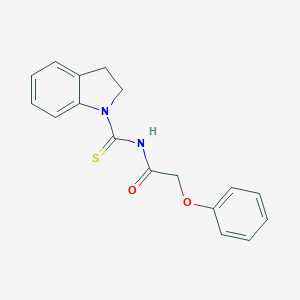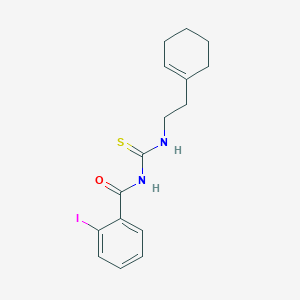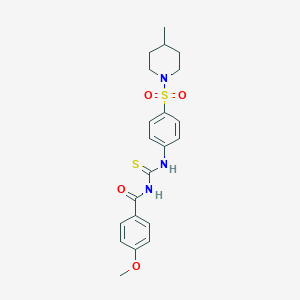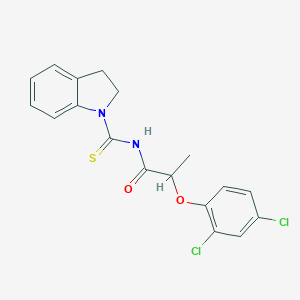![molecular formula C16H23N3O3S2 B467442 N-[4-(1-azepanylsulfonyl)phenyl]-N'-propionylthiourea CAS No. 590400-06-9](/img/structure/B467442.png)
N-[4-(1-azepanylsulfonyl)phenyl]-N'-propionylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea is a synthetic organic compound characterized by its unique chemical structure, which includes an azepane ring, a sulfonyl group, and a thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Phenyl Group: The phenyl group is attached through electrophilic aromatic substitution reactions.
Formation of the Thiourea Moiety: The thiourea moiety is formed by reacting isothiocyanates with amines under controlled conditions.
Industrial Production Methods
Industrial production of N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
科学研究应用
N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage and inflammation.
相似化合物的比较
Similar Compounds
- N-[4-(1-azepanylsulfonyl)phenyl]-2-bromoacetamide
- N-[4-(1-azepanylsulfonyl)phenyl]-4-chlorobenzamide
- N-[4-(1-azepanylsulfonyl)phenyl]pentanamide
Uniqueness
N-[4-(1-azepanylsulfonyl)phenyl]-N’-propionylthiourea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain applications, making it a valuable compound for research and industrial use.
属性
IUPAC Name |
N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-2-15(20)18-16(23)17-13-7-9-14(10-8-13)24(21,22)19-11-5-3-4-6-12-19/h7-10H,2-6,11-12H2,1H3,(H2,17,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQSXQPZFPWFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-bromo-N-[2,3-dihydroindol-1-yl(sulfanylidene)methyl]benzamide](/img/structure/B467381.png)
![Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate](/img/structure/B467382.png)
![methyl 4-[({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate](/img/structure/B467383.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea](/img/structure/B467390.png)
![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)
![N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B467430.png)

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B467434.png)


![N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B467481.png)

![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)

